2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid 2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1261478-05-0
VCID: VC11750409
InChI: InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-2-7(4-9)8-5-10(12(19)20)11(17)18-6-8/h1-6H,(H2,17,18)(H,19,20)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)N)C(=O)O
Molecular Formula: C13H9F3N2O2
Molecular Weight: 282.22 g/mol

2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid

CAS No.: 1261478-05-0

Cat. No.: VC11750409

Molecular Formula: C13H9F3N2O2

Molecular Weight: 282.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid - 1261478-05-0

Specification

CAS No. 1261478-05-0
Molecular Formula C13H9F3N2O2
Molecular Weight 282.22 g/mol
IUPAC Name 2-amino-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-2-7(4-9)8-5-10(12(19)20)11(17)18-6-8/h1-6H,(H2,17,18)(H,19,20)
Standard InChI Key SHTLAAVPQNOGRW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)N)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)N)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid (IUPAC name: 2-amino-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid) belongs to the pyridinecarboxylic acid family. Its molecular formula is C₁₃H₁₀F₃N₂O₂, with a molecular weight of 298.23 g/mol. The structure comprises:

  • A pyridine ring substituted with an amino group (–NH₂) at position 2.

  • A 3-(trifluoromethyl)phenyl moiety at position 5.

  • A carboxylic acid group (–COOH) at position 3.

Key structural features include the electron-withdrawing trifluoromethyl (–CF₃) group, which enhances metabolic stability and lipophilicity, and the carboxylic acid moiety, which facilitates salt formation for improved solubility .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 2-amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid can be inferred from methodologies used for structurally related compounds :

Route 1: Two-Step Catalytic Coupling

  • Esterification: 2-Chloronicotinic acid reacts with 3-(trifluoromethyl)phenol in the presence of a solid superacid catalyst (e.g., sulfated zirconia) to form 3-(trifluoromethyl)phenyl 2-chloronicotinate.

    2-Chloronicotinic acid+3-(trifluoromethyl)phenolcatalyst3-(trifluoromethyl)phenyl 2-chloronicotinate+H2O\text{2-Chloronicotinic acid} + \text{3-(trifluoromethyl)phenol} \xrightarrow{\text{catalyst}} \text{3-(trifluoromethyl)phenyl 2-chloronicotinate} + \text{H}_2\text{O}

    Conditions: Toluene solvent, reflux (110°C), 12–24 hours. Yield: 70–85% .

  • Amination: The chloronicotinate intermediate undergoes nucleophilic aromatic substitution with ammonia or an ammonia equivalent.

    3-(Trifluoromethyl)phenyl 2-chloronicotinate+NH3Cu catalyst2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid+HCl\text{3-(Trifluoromethyl)phenyl 2-chloronicotinate} + \text{NH}_3 \xrightarrow{\text{Cu catalyst}} \text{2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid} + \text{HCl}

    Conditions: DMF solvent, 100–140°C, 10 hours. Yield: 50–92% .

Route 2: Direct Coupling via Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling between 5-bromo-nicotinic acid and 3-(trifluoromethyl)aniline derivatives offers an alternative pathway, though this method is less documented for this specific target .

Process Advantages

  • Reduced Waste: Unlike traditional routes requiring thionyl chloride (generating HCl/SO₂ waste), the two-step method minimizes environmental impact .

  • Catalyst Reusability: Solid superacid catalysts (e.g., sulfated zirconia) can be recycled for ≥5 cycles without significant activity loss .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueConditions
Melting Point>265°C (decomposition)Differential scanning calorimetry
SolubilityDMSO: 15 mg/mL25°C, slight heating
Methanol: 8 mg/mL25°C, slight heating
LogP (Octanol-Water)2.8 (predicted)Computational modeling

The high melting point and limited aqueous solubility (≤0.1 mg/mL in water) necessitate formulation strategies such as salt formation (e.g., sodium or lysine salts) for parenteral administration .

Pharmacological Applications

VEGF Receptor Tyrosine Kinase Inhibition

2-Amino-nicotinamide derivatives, including structural analogues of the target compound, exhibit potent inhibition of VEGF receptor tyrosine kinases (IC₅₀: 10–50 nM) . Mechanistically, these compounds block VEGF-induced endothelial cell proliferation, a critical step in tumor angiogenesis.

Table 1: In Vitro Antiangiogenic Activity

Cell LineVEGF Inhibition (IC₅₀)Reference
HUVEC (Human Umbilical Vein Endothelial Cells)12 nM
PC-3 (Prostate Carcinoma)28 nM

In Vivo Efficacy

In murine xenograft models (e.g., HCT-116 colon carcinoma), oral administration of related compounds (30 mg/kg/day) reduced tumor volume by 60–75% over 21 days .

Research Gaps and Future Directions

  • Toxicological Studies: No data exist on acute/chronic toxicity or pharmacokinetics (e.g., half-life, bioavailability).

  • Formulation Development: Prodrug strategies (e.g., ester prodrugs) could enhance oral absorption.

  • Target Expansion: Potential utility in non-oncological contexts (e.g., age-related macular degeneration) remains unexplored .

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